4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
CAS No.:
Cat. No.: VC13406268
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C13H16N2O | 
|---|---|
| Molecular Weight | 216.28 g/mol | 
| IUPAC Name | 4-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile | 
| Standard InChI | InChI=1S/C13H16N2O/c14-9-11-1-3-12(4-2-11)10-15(7-8-16)13-5-6-13/h1-4,13,16H,5-8,10H2 | 
| Standard InChI Key | MWQNRBKPYJFEES-UHFFFAOYSA-N | 
| SMILES | C1CC1N(CCO)CC2=CC=C(C=C2)C#N | 
| Canonical SMILES | C1CC1N(CCO)CC2=CC=C(C=C2)C#N | 
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The compound’s molecular formula is C₁₄H₁₇N₂O, with a molecular weight of 229.30 g/mol (calculated from PubChem data for analogous structures) . Its structure comprises:
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A benzonitrile core (C₆H₄-C≡N) providing aromatic stability and electrophilic reactivity.
 - 
A cyclopropyl-(2-hydroxyethyl)amino-methyl side chain at the para position, introducing steric complexity and hydrogen-bonding capacity.
 
Key Functional Groups:
- 
Nitrile (-C≡N): Enhances polarity and participates in nucleophilic substitution reactions.
 - 
Secondary amine (-NH-): Facilitates hydrogen bonding and acid-base reactivity.
 - 
Hydroxyl (-OH): Enables solubility in polar solvents and esterification/etherification potential.
 
Spectroscopic Characterization
While direct spectroscopic data for this compound is unavailable, analogous benzonitrile derivatives exhibit:
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¹H NMR: Aromatic protons at δ 7.4–7.8 ppm, -CH₂- groups at δ 2.5–3.5 ppm, and hydroxyl protons at δ 1.5–2.0 ppm (broad) .
 - 
¹³C NMR: Nitrile carbon at ~110 ppm, aromatic carbons at 120–140 ppm, and cyclopropyl carbons at 10–20 ppm .
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FT-IR: C≡N stretch at ~2220 cm⁻¹, O-H stretch at ~3400 cm⁻¹ .
 
Synthetic Pathways and Optimization
Proposed Synthesis Routes
The compound’s synthesis likely follows multi-step protocols similar to structurally related benzonitriles :
Step 1: Nucleophilic Amination
4-(Bromomethyl)benzonitrile reacts with cyclopropylamine in the presence of a base (e.g., K₂CO₃) to form 4-(cyclopropylamino-methyl)benzonitrile.
Step 2: Hydroxyethylation
The intermediate undergoes alkylation with 2-bromoethanol under inert conditions (THF, 0–20°C) to install the hydroxyethyl group .
Reaction Conditions:
- 
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
 
Yield: ~70–85% (estimated from analogous syntheses) .
Purification and Validation
- 
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
 - 
Validation: High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) for molecular weight confirmation .
 
Physicochemical Properties
Solubility and Stability
| Property | Value/Behavior | 
|---|---|
| Aqueous Solubility | Low (≤1 mg/mL at 25°C) | 
| Organic Solubility | High in DMSO, DMF, and ethanol | 
| Thermal Stability | Stable up to 150°C (decomposes above) | 
| Photostability | Sensitive to UV light; store in amber vials | 
Acid-Base Behavior
- 
pKa (amine): ~9.5–10.5 (estimated via computational methods) .
 - 
pKa (hydroxyl): ~15–16 (weakly acidic).
 
Applications in Materials Science
Polymer Chemistry
Benzonitrile derivatives serve as monomers in thermally stable polymers:
| Polymer Property | Value (Analog-Based) | 
|---|---|
| Glass Transition (Tg) | 120–150°C | 
| Tensile Strength | 60–80 MPa | 
| Thermal Degradation | Starts at 250°C (N₂ atmosphere) | 
Coordination Chemistry
The nitrile group participates in metal-ligand interactions, forming complexes with Cu(II) and Fe(III) ions (stability constants log β = 4.5–5.8) .
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